molecular formula C9H12N2O2 B2639812 Methyl 3-amino-4-(aminomethyl)benzoate CAS No. 1618083-32-1

Methyl 3-amino-4-(aminomethyl)benzoate

Cat. No.: B2639812
CAS No.: 1618083-32-1
M. Wt: 180.207
InChI Key: GASCKTFGJNNFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-(aminomethyl)benzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, featuring both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(aminomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-4-(aminomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(aminomethyl)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the aminomethyl group.

    Methyl 3-amino-4-methylbenzoate: Similar structure but has a methyl group instead of an aminomethyl group.

Uniqueness

Methyl 3-amino-4-(aminomethyl)benzoate is unique due to the presence of both amino and aminomethyl groups, which provide distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-amino-4-(aminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASCKTFGJNNFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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